Benzenecarbothioic acid, 4-chloro-

Description

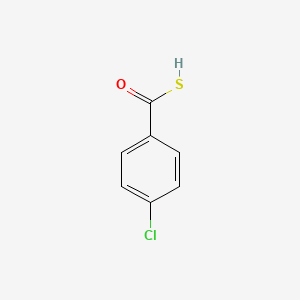

Benzenecarbothioic acid, 4-chloro- (IUPAC name: 4-chlorobenzenecarbothioic acid), is a sulfur-containing aromatic compound with the molecular formula C₇H₅ClOS (calculated molecular weight: 172.63 g/mol). Structurally, it features a thioic acid group (-COSH) substituted at the para position of a benzene ring with a chlorine atom. This compound serves as a precursor for various esters and derivatives, such as:

- O-methyl ester (CAS 5925-49-5, C₈H₇ClOS, MW 186)

- S-methyl ester (CAS 5925-67-7, C₈H₇ClOS, MW 186) .

- S-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl] ester (CAS 876602-68-5, C₁₅H₈Cl₂N₂O₂S, MW 351.21) .

These derivatives are significant in agrochemical and pharmaceutical research due to their reactive thioester groups and halogenated aromatic backbone.

Properties

CAS No. |

31143-03-0 |

|---|---|

Molecular Formula |

C7H5ClOS |

Molecular Weight |

172.63 g/mol |

IUPAC Name |

4-chlorobenzenecarbothioic S-acid |

InChI |

InChI=1S/C7H5ClOS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) |

InChI Key |

LBVWMBBKFFQMRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)S)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzoic Acid Derivatives

4-Chlorobenzoic Acid (CAS 74-11-3, C₇H₅ClO₂, MW 156.57 g/mol) :

- Structural Difference : Replaces the thioic acid (-COSH) with a carboxylic acid (-COOH).

- Impact on Properties :

- Higher acidity (pKa ~2.8 for carboxylic acid vs. ~4.5 for thioic acid due to weaker S-H bond dissociation).

- Greater solubility in polar solvents compared to thioic acid derivatives.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Group |

|---|---|---|---|---|

| Benzenecarbothioic acid, 4-chloro- | C₇H₅ClOS | 172.63 | N/A | -COSH |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 74-11-3 | -COOH |

Thiophenol Derivatives

4-Chlorobenzenethiol (CAS 106-54-7, C₆H₅ClS, MW 144.62 g/mol) :

- Structural Difference : Replaces the thioic acid with a thiol (-SH) group.

- Impact on Reactivity: Thiols are more nucleophilic but less acidic (pKa ~6.5 vs. ~4.5 for thioic acids). Thiophenols are prone to oxidation, forming disulfides, whereas thioic acids undergo esterification or hydrolysis.

Other Benzenecarbothioic Acid Derivatives

Q & A

Q. What are the common synthetic routes for preparing 4-chlorobenzenecarbothioic acid derivatives, and what purification methods are recommended?

- Methodological Answer : Synthesis often involves esterification of the parent acid. For example, O-methyl and S-methyl esters (e.g., Benzenecarbothioic acid, 4-chloro-, O-methyl ester) can be synthesized via nucleophilic substitution using methanol or methyl halides under controlled pH . Purification typically employs recrystallization from ethanol or column chromatography, with purity verified via melting point analysis and HPLC. For intermediates like 4-chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid, stepwise alkylation and acylation are used, followed by acid-base extraction .

Q. How can researchers characterize the purity and structural integrity of 4-chlorobenzenecarbothioic acid compounds?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

Q. What are the key thermodynamic properties of 4-chlorobenzoyl chloride derivatives relevant to reaction design?

- Methodological Answer : Thermodynamic stability impacts hydrolysis and acylation efficiency. For 4-chlorobenzoyl chloride:

Q. How does substituent position (e.g., para vs. ortho) affect the reactivity of chlorinated benzoic acid derivatives?

- Methodological Answer : Para-substituted derivatives exhibit lower steric hindrance, enhancing nucleophilic substitution rates. Compare with 3,5-dichloro-4-hydroxybenzoic acid, where electron-withdrawing groups reduce carboxylate acidity . Experimental validation involves kinetic studies (e.g., monitoring hydrolysis via UV-Vis) and computational modeling (DFT for charge distribution).

Q. What safety considerations are critical when handling 4-chlorobenzenecarbothioic acid derivatives?

- Methodological Answer :

- Ventilation : Required due to volatility (e.g., benzoyl chloride derivatives release HCl fumes) .

- PPE : Acid-resistant gloves and goggles, as per SDS guidelines for UN1736-classified compounds .

- Storage : Anhydrous, inert atmosphere (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers address discrepancies in reported thermodynamic data for 4-chlorobenzoyl chloride derivatives?

- Methodological Answer : Contradictions in ΔfH° values (e.g., -191.7 vs. -190.9 kJ/mol ) arise from calibration differences. Resolve by:

Replicating experiments under standardized conditions (same calorimeter model, purity >99%).

Cross-validating with gas-phase ion energetics data (e.g., NIST subscription tools ).

Applying error propagation models to reconcile uncertainties.

Q. What strategies optimize the synthesis of 4-chlorobenzenecarbothioic acid esters to minimize by-products?

- Methodological Answer :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .

- Solvent Optimization : Anhydrous THF minimizes hydrolysis side reactions .

- Real-Time Monitoring : In-situ FTIR to track thiocarbonyl (C=S) peak intensity (≈1200 cm⁻¹) .

Q. How can computational chemistry predict the bioactivity of 4-chlorobenzenecarbothioic acid analogs?

- Methodological Answer :

Q. What experimental designs resolve conflicting spectral interpretations of 4-chloro-substituted aromatic compounds?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic protons):

2D NMR (COSY, HSQC) to assign coupling patterns.

Isotopic Labeling : Synthesize deuterated analogs to simplify splitting .

Crystallography : Single-crystal X-ray for definitive structural confirmation (e.g., 4-chlorophthalic acid ).

Q. How do steric and electronic effects influence the regioselectivity of 4-chlorobenzenecarbothioic acid in electrophilic substitutions?

- Methodological Answer :

- Steric Maps : Generate using Molinspiration to identify hindered positions .

- Hammett Constants : σ⁺ values predict directing effects (e.g., -Cl is meta-directing but deactivating).

- Competition Experiments : Compare nitration outcomes (HNO₃/H₂SO₄) with 4-chloro vs. unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.